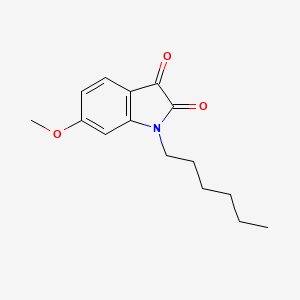

1-Hexyl-6-methoxy-isatin

Description

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

1-hexyl-6-methoxyindole-2,3-dione |

InChI |

InChI=1S/C15H19NO3/c1-3-4-5-6-9-16-13-10-11(19-2)7-8-12(13)14(17)15(16)18/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

KLZXIXGJDLGIEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O |

Origin of Product |

United States |

Scientific Research Applications

1-Hexyl-6-methoxy-isatin exhibits several biological activities that make it a promising candidate for drug development. Research has shown that isatin derivatives possess:

- Anticancer Properties : Various studies indicate that isatin derivatives, including this compound, can inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Effects : Isatin derivatives have shown efficacy against a range of bacterial strains. The structural modifications in this compound may enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Some studies suggest that isatin derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available isatin.

- Alkylation : The introduction of the hexyl group can be achieved through alkylation reactions using hexyl halides.

- Methoxylation : The methoxy group is introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

The purity and yield of the synthesized compound are critical parameters that are often optimized during the synthesis process.

Case Study Overview

Several studies have been conducted to evaluate the pharmacological potential of isatin derivatives:

Industrial Applications

Beyond pharmacology, this compound and its analogs have potential applications in:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogies

Methoxy-Substituted Heterocycles

- 6-Methoxy-1H-indazol-5-ol (CAS: 92224-23-2): This indazole derivative shares a methoxy group at position 6, similar to 1-Hexyl-6-methoxy-isatin. However, its indazole core differs from isatin’s indole-2,3-dione structure. Indazoles are known for their role in kinase inhibition and antitumor activity .

- 1-(Methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6): Features a methoxymethyl group at position 1 and an amine at position 4. The hexyl chain in this compound may enhance lipophilicity compared to this compound .

Hexyl-Containing Compounds

- Hexyl acetate (CAS: 142-92-7): A simple ester with a hexyl chain.

- Hexylcyclohexane (CAS: 4292-75-5): A hydrocarbon with a hexyl chain. Its lack of polar functional groups contrasts with this compound, which combines lipophilic (hexyl) and polar (methoxy, carbonyl) moieties .

Pharmacological and Chemical Properties

| Compound | Core Structure | Key Substituents | Molecular Weight | CAS Number | Potential Applications |

|---|---|---|---|---|---|

| This compound | Indole-2,3-dione | 1-Hexyl, 6-Methoxy | ~277.3 (est.) | Not available | Anticancer, enzyme inhibition |

| 6-Methoxy-1H-indazol-5-ol | Indazole | 6-Methoxy, 5-Hydroxy | 180.17 | 92224-23-2 | Kinase inhibition, antitumor |

| Hexyl acetate | Ester | Hexyl, Acetate | 144.21 | 142-92-7 | Solvent, flavoring agent |

| Methysticin | Dihydropyranone | 4-Methoxy, Benzodioxole | 274.3 | 495-85-2 | Neuroprotective, anxiolytic |

Key Observations :

- Lipophilicity : The hexyl group in this compound likely increases logP compared to unsubstituted isatins, aligning with trends seen in hexyl acetate and hexylcyclohexane .

- Stability: Methoxy groups generally improve metabolic stability compared to hydroxyl groups, as seen in Methysticin (a dihydropyranone with neuroprotective properties) .

Preparation Methods

The introduction of the hexyl group at the N-1 position of isatin typically employs N-alkylation reactions . A widely cited method involves reacting isatin with 1-bromohexane in the presence of a base. For instance, a procedure adapted from ACS Omega studies utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8–12 hours . The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen of isatin attacks the alkyl halide:

Key parameters influencing yield include:

-

Solvent polarity : DMF enhances solubility of intermediates.

-

Base strength : Strong bases like K₂CO₃ improve deprotonation efficiency.

-

Reaction time : Prolonged heating (≥8 hours) ensures complete conversion .

Purification via silica gel column chromatography with ethyl acetate/hexane (20:80) yields 1-hexylisatin with >90% purity .

Methoxylation at the C-6 Position

Selective methoxylation at the C-6 position is achieved through direct substitution or intermediate functionalization . A patent-derived method describes the synthesis of 6-methoxy isatin derivatives using 3-methoxyaniline as a starting material . The process involves:

-

Condensation : Reacting 3-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in acidic conditions to form an intermediate hydroxyl imine.

-

Cyclization : Treating the intermediate with boron trifluoride (BF₃) in tetrahydrofuran (THF) at 70–75°C, inducing cyclization to 6-methoxy isatin .

Reaction conditions and outcomes are summarized below:

| Parameter | Value |

|---|---|

| Starting Material | 3-Methoxyaniline |

| Cyclization Agent | BF₃/THF |

| Temperature | 70–75°C |

| Yield | 84% over two steps |

| Purity (HPLC) | 98.5% |

This method avoids over-oxidation and ensures regioselectivity at the C-6 position .

Sequential N-Alkylation and Methoxylation

For 1-hexyl-6-methoxy-isatin, a sequential approach is often employed:

-

N-Alkylation : Introduce the hexyl group as described in Section 1.

-

Methoxylation : Functionalize the C-6 position using the protocol in Section 2.

However, competing reactions may occur during methoxylation, such as oxidation at the C-5 position. To mitigate this, protective group strategies are utilized. For example, the Morita-Baylis-Hillman (MBH) adduct method protects the C-3 carbonyl group during methoxylation :

-

Protection : Treat 1-hexylisatin with methyl acrylate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol, forming an MBH adduct.

-

Methoxylation : Perform methoxylation under controlled conditions.

-

Deprotection : Cleave the MBH adduct using phenylhydrazine hydrochloride, restoring the C-3 ketone .

This three-step sequence achieves an overall yield of 68–72%, with purity >95% confirmed by HPLC .

Alternative Routes: One-Pot Synthesis

Recent advancements propose one-pot synthesis to streamline production. A study demonstrates the simultaneous N-alkylation and methoxylation using a copper(I)-catalyzed Ullmann coupling . The reaction combines 6-bromoisatin, 1-bromohexane, and sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours:

| Parameter | Value |

|---|---|

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | 1,10-Phenanthroline |

| Yield | 58% |

| Purity (NMR) | 97% |

While this method reduces step count, the moderate yield necessitates further optimization .

Analytical Characterization and Validation

Critical to method validation is analytical confirmation of the product:

-

High-Performance Liquid Chromatography (HPLC) : Purity assessments show >98% for column-purified samples .

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 261.32 [M+H]⁺ confirms the molecular formula C₁₅H₁₉NO₃.

Challenges and Optimization Opportunities

Current methods face limitations:

-

Low Yields in One-Pot Synthesis : Copper-catalyzed routes yield ≤60%, necessitating catalyst screening .

-

Byproduct Formation : Competing reactions at C-5 require advanced protective strategies .

-

Scalability : Multi-step sequences complicate large-scale production.

Proposed optimizations include:

-

Microwave-Assisted Synthesis : Reducing reaction times for N-alkylation from hours to minutes.

-

Enzyme-Catalyzed Methoxylation : Enhancing regioselectivity via biocatalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-hexyl-6-methoxy-isatin, and what factors influence yield optimization?

- Methodological Answer :

- Route 1 : Alkylation of 6-methoxy-isatin using hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography .

- Route 2 : Direct methoxy introduction via nucleophilic substitution on a pre-functionalized isatin core. Validate intermediate structures using -NMR (CDCl₃, 400 MHz) to confirm methoxy (-OCH₃) and hexyl chain integration .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq alkylating agent), solvent polarity (DMF vs. THF), and reaction time (12–24 hr). Report yields alongside purity metrics (e.g., HPLC ≥95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Primary Techniques :

- - and -NMR: Assign peaks for methoxy (δ 3.8–4.0 ppm), hexyl chain (δ 0.8–1.5 ppm), and isatin carbonyls (δ 165–175 ppm). Compare with DFT-calculated chemical shifts to resolve ambiguities .

- HPLC-MS : Confirm molecular ion [M+H]⁺ and assess purity. Use reverse-phase C18 columns (acetonitrile/water gradient) for retention time consistency .

- Contradiction Resolution : If NMR signals overlap (e.g., methoxy vs. solvent residue), repeat analysis in DMSO-d₆ or use 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Prioritize derivatives with lower binding energy (ΔG ≤ -8 kcal/mol) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values. Validate models using leave-one-out cross-validation (R² > 0.7) .

- Data Table Example :

| Derivative | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

|---|---|---|---|

| Parent | 3.2 | 65.3 | 250 |

| -NO₂ | 2.8 | 78.1 | 120 |

Q. What strategies address discrepancies in observed vs. predicted biological activity of this compound?

- Methodological Answer :

- Hypothesis Testing :

- False Positives : Re-test in orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Statistical Analysis : Apply ANOVA to compare replicate data (n ≥ 3). Report p-values and effect sizes to quantify significance .

- Case Study : If in vitro activity contradicts in vivo results, evaluate pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) .

Q. How do solvent and pH conditions impact the stability of this compound in biological assays?

- Methodological Answer :

- Stability Protocols :

- Solvent Screening : Test DMSO stocks (10 mM) diluted into PBS, DMEM, or HBSS. Monitor degradation via LC-MS at 0, 24, and 48 hr .

- pH Sensitivity : Incubate compound in buffers (pH 4–9) at 37°C. Quantify intact compound using UV-Vis (λ = 280 nm) .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions (-20°C vs. 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.